3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including hydroxy (-OH), methoxy (-OCH3), thiazolyl, and pyrazolyl groups. These groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex, three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the hydroxy and methoxy groups might make it a good nucleophile, while the thiazolyl and pyrazolyl groups could potentially participate in a variety of organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis Methods and Structural Analysis
- Synthesis Approaches : Novel synthesis methods for compounds structurally related to 3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one have been developed. For example, Bade and Vedula (2015) demonstrated a one-pot, four-component reaction for synthesizing derivatives, highlighting ease of handling and good yields (Bade & Vedula, 2015).
- Molecular Structure : Studies like that of Zheng et al. (2013) have focused on the structural characterization of related pyrazole-based salts, providing insights into their molecular architecture and potential applications in material science (Zheng, Wang, Fan, & Zheng, 2013).
Biological Activities and Potential Applications
- Antibacterial Screening : Compounds with similar structures have been synthesized and tested for their antibacterial activities. For instance, Landage, Thube, and Karale (2019) characterized novel thiazolyl pyrazole and benzoxazole derivatives for antibacterial properties (Landage, Thube, & Karale, 2019).
- Anticancer Activity : Research by Ratković et al. (2016) explored the anticancer activity of dehydrozingerone-based pyrazoles, highlighting the potential of similar compounds in cancer treatment (Ratković et al., 2016).
- Antimicrobial Properties : Abdelhamid et al. (2010) synthesized and tested 5-arylazothiazole and related derivatives, including those with thiazole moieties, for antimicrobial activity (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Chemical Properties and Reactions
- Molecular Docking and Quantum Chemical Calculations : Studies like those by Viji et al. (2020) used quantum chemical calculations and molecular docking to investigate the properties and potential biological effects of similar thiazole compounds (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
- Synthesis and Reactivity Studies : Gein and Mar'yasov (2015) conducted research on the synthesis and reactivity of pyrrol-2-ones, which are structurally related, providing valuable information on their chemical behavior (Gein & Mar'yasov, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-10(22)8-15(23)16-11(2)20-21(17(16)24)18-19-14(9-26-18)12-4-6-13(25-3)7-5-12/h4-9,20,23H,1-3H3/b15-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEUPEPVVNBAPB-NVNXTCNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)C(=CC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)/C(=C/C(=O)C)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114764 |
Source
|
Record name | 3-Hydroxy-1-[5-hydroxy-1-[4-(4-methoxyphenyl)-2-thiazolyl]-3-methyl-1H-pyrazol-4-yl]-2-buten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245039-38-7 |
Source
|
Record name | 3-Hydroxy-1-[5-hydroxy-1-[4-(4-methoxyphenyl)-2-thiazolyl]-3-methyl-1H-pyrazol-4-yl]-2-buten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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